Cas no 67383-33-9 (5-methoxy-2-methylpyrimidin-4-ol)

5-Methoxy-2-methylpyrimidin-4-ol is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxy group at the 5-position and a methyl group at the 2-position, contributing to its unique reactivity and stability. This compound may serve as a key intermediate in the synthesis of biologically active molecules, including nucleoside analogs or enzyme inhibitors. Its moderate solubility in organic solvents facilitates further functionalization, while the hydroxyl group at the 4-position offers a reactive site for derivatization. The compound's well-defined molecular framework makes it suitable for structure-activity relationship studies in medicinal chemistry.
5-methoxy-2-methylpyrimidin-4-ol structure
67383-33-9 structure
Product Name:5-methoxy-2-methylpyrimidin-4-ol
CAS No:67383-33-9
MF:C6H8N2O2
MW:140.139921188354
CID:1021452
PubChem ID:4181150
Update Time:2025-06-07

5-methoxy-2-methylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinol, 5-methoxy-2-methyl- (7CI,9CI)
    • 5-methoxy-2-methyl-1H-pyrimidin-6-one
    • 5-Methoxy-2-methylpyrimidin-4-ol
    • 5-methoxy-2-methyl-1,4-dihydropyrimidin-4-one
    • EN300-201987
    • F2147-1085
    • MFCD00223672
    • SCHEMBL9045721
    • FT-0704937
    • AKOS024331076
    • F30536
    • 67383-33-9
    • Z1255359661
    • SB56230
    • 5-METHOXY-2-METHYL-PYRIMIDIN-4-OL
    • 698-35-1
    • DB-272863
    • 4-Pyrimidinol, 5-methoxy-2-methyl-
    • 4(1H)-Pyrimidinone, 5-methoxy-2-methyl- (9CI)
    • DA-20525
    • 5-methoxy-2-methylpyrimidin-4-ol
    • Inchi: 1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
    • InChI Key: HNRXBZSZNOSWGH-UHFFFAOYSA-N
    • SMILES: O(C)C1=CN=C(C)NC1=O

Computed Properties

  • Exact Mass: 140.059
  • Monoisotopic Mass: 140.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 50.7Ų

5-methoxy-2-methylpyrimidin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M336900-10mg
5-methoxy-2-methylpyrimidin-4-ol
67383-33-9
10mg
$ 50.00 2022-06-03
TRC
M336900-50mg
5-methoxy-2-methylpyrimidin-4-ol
67383-33-9
50mg
$ 185.00 2022-06-03
TRC
M336900-100mg
5-methoxy-2-methylpyrimidin-4-ol
67383-33-9
100mg
$ 275.00 2022-06-03

5-methoxy-2-methylpyrimidin-4-ol Related Literature

Additional information on 5-methoxy-2-methylpyrimidin-4-ol

Comprehensive Analysis of 5-Methoxy-2-methylpyrimidin-4-ol (CAS No. 67383-33-9): Properties, Applications, and Industry Insights

5-Methoxy-2-methylpyrimidin-4-ol (CAS 67383-33-9) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This pyrimidine derivative exhibits a methoxy group at the 5-position and a methyl group at the 2-position, contributing to its distinct reactivity profile. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in kinase inhibitors and antimicrobial agents. The compound's molecular formula C6H8N2O2 and moderate polarity make it soluble in common organic solvents, facilitating laboratory-scale synthesis.

Recent studies highlight the role of 5-methoxy-2-methylpyrimidin-4-ol in developing novel antiviral compounds, a hot topic since the COVID-19 pandemic. Its structural similarity to nucleobases allows potential interference with viral replication mechanisms. Analytical techniques like HPLC purification and NMR characterization are crucial for verifying the compound's purity, as impurities may affect downstream applications. The CAS 67383-33-9 registry provides standardized chemical identification, reducing confusion with similar pyrimidine analogs in supply chains.

From a synthetic chemistry perspective, this compound serves as a versatile intermediate for constructing more complex heterocyclic systems. Its 4-ol functional group enables diverse derivatization pathways through alkylation, acylation, or condensation reactions. Industry patents reveal growing interest in using 5-methoxy-2-methylpyrimidin-4-ol scaffolds for developing crop protection agents, addressing global food security concerns. The agrochemical sector values such structures for their potential systemic activity against plant pathogens while maintaining favorable environmental profiles.

Quality control of CAS 67383-33-9 requires strict monitoring of residual solvents and byproducts. Advanced techniques like LC-MS analysis ensure batch-to-batch consistency for research applications. Storage recommendations typically suggest 2-8°C under inert atmosphere to prevent degradation, especially important for long-term stability studies. The compound's melting point range (typically 180-185°C) serves as a key physical characteristic for identity confirmation.

Emerging applications include the compound's use in fluorescence probes and coordination chemistry, where its nitrogen/oxygen donor atoms can bind to metal centers. This expands its utility in materials science, particularly for designing luminescent sensors. The methoxy group offers steric and electronic modulation opportunities, allowing fine-tuning of photophysical properties when incorporated into larger conjugated systems.

Regulatory compliance for 5-methoxy-2-methylpyrimidin-4-ol varies by jurisdiction, but it generally falls under standard laboratory chemical regulations. Proper risk assessment should precede handling, including evaluation of material safety data sheets (MSDS). While not classified as hazardous under GHS criteria, prudent laboratory practices recommend using personal protective equipment during manipulation due to limited toxicological data.

The commercial availability of 67383-33-9 has improved significantly, with multiple suppliers offering research quantities through online chemical marketplaces. Pricing trends reflect growing demand, particularly from contract research organizations (CROs) engaged in fragment-based drug discovery. Some suppliers provide customized analytical certificates with each batch, including chromatographic purity data and water content specifications.

Future research directions may explore the compound's potential in bioconjugation chemistry or as a precursor for PET tracer development. The presence of both hydrogen bond donor and acceptor sites makes it interesting for molecular recognition studies. Computational chemistry approaches are being employed to predict its ADMET properties, helping prioritize experimental investigations in drug discovery pipelines.

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